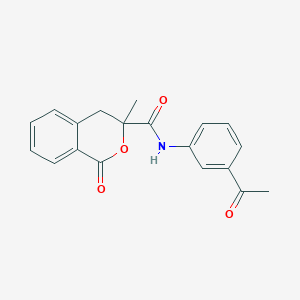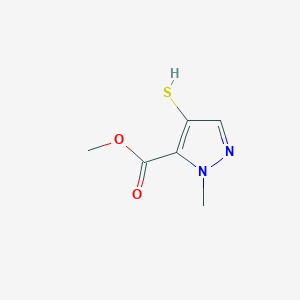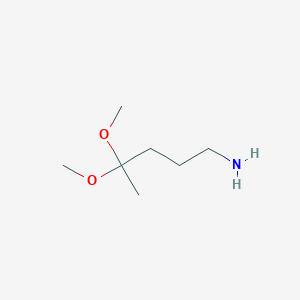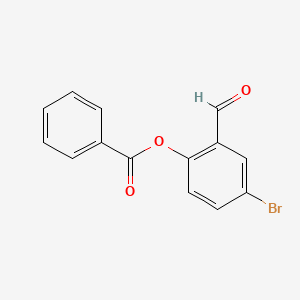
N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that likely contains an isochromene structure (a fused ring system consisting of a benzene ring and a pyran ring), a carboxamide group (-CONH2), and an acetylphenyl group (a benzene ring with an acetyl group attached). These functional groups could potentially confer various chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isochromene ring and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, likely includes a fused ring system (isochromene), an acetylphenyl group, and a carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the carboxamide group might participate in hydrolysis or condensation reactions, while the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility could be affected by the polar carboxamide group, while its reactivity could be influenced by the aromatic ring and the carbonyl group in the carboxamide .Aplicaciones Científicas De Investigación
Crystal Structure and Spectral Characterization
- Study 1: The crystal structure of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was analyzed using techniques like FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. This research offers insights into the molecular geometry and spectral properties of similar compounds (Polo-Cuadrado et al., 2021).
Rearrangements and Synthesis
- Study 2: Research on the rearrangements of related compounds, 3-amino-4-(arylamino)-1H-isochromen-1-ones, provided insights into the synthesis processes and potential applications of these compounds (Opatz & Ferenc, 2006).
Biological Evaluation and QSAR Studies
- Study 3: A study on derivatives of 6-oxo-pyridine-3-carboxamide, which are structurally similar, evaluated their antimicrobial and antifungal properties. This research also included quantitative structure-activity relationship (QSAR) studies (El-Sehrawi et al., 2015).
Chemical Reactions and Intermediates
- Study 4: Another research focused on the reaction of 3-arylimino-2-indolinones with specific reagents, leading to different chemical structures. This study provides valuable information on the intermediates and end products in the chemical reactions of similar compounds (Azizian et al., 2000).
Mecanismo De Acción
Mode of Action
It is likely that this compound interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones .
Biochemical Pathways
It is possible that this compound could influence pathways related to the metabolism of indole derivatives, which have been found to possess various biological activities .
Result of Action
Similar compounds have been found to exhibit anticancer, anti-inflammatory, analgesic, and antipyretic effects .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)13-7-5-8-15(10-13)20-18(23)19(2)11-14-6-3-4-9-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSRFOKEHJOTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)



![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)



![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2630634.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)


![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)